molecular formula C11H10BrN3O2S B5887392 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B5887392
M. Wt: 328.19 g/mol
InChI Key: YNWPBTRBYWAZRK-UHFFFAOYSA-N
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Description

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide, also known as BPTA, is a chemical compound that has been widely studied for its potential therapeutic applications. BPTA belongs to the class of thiadiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The exact mechanism of action of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In pre-clinical studies, this compound has been shown to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to possess anti-microbial properties, with activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide is its versatility. It has been shown to possess a range of biological activities, making it a promising candidate for the development of new therapeutics. Additionally, the synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research and development. However, one of the limitations of this compound is its potential toxicity. While this compound has been shown to have a good safety profile in pre-clinical studies, further research is needed to determine its toxicity in humans.

Future Directions

There are several future directions for the study of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide. One area of research is the development of this compound-based therapeutics for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of this compound-based anti-cancer therapeutics. Additionally, this compound could be further studied for its anti-microbial properties, with the goal of developing new antibiotics to combat drug-resistant pathogens. Finally, further research is needed to determine the toxicity and safety of this compound in humans, with the goal of eventually bringing this compound-based therapeutics to the clinic.

Synthesis Methods

The synthesis of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves the reaction of 4-bromophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-bromomethylphenol to yield the final product. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research and development.

Scientific Research Applications

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its anti-cancer properties, with promising results in pre-clinical studies. Additionally, this compound has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c1-7(16)13-11-15-14-10(18-11)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWPBTRBYWAZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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